7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one
Description
7-[(2E)-2-(1-Chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one backbone substituted with a methyl group at position 4 and a cyclopentyl ether moiety at position 6. The cyclopentyl group is further modified by a (2E)-1-chloroethylidene substituent, introducing a chlorine atom in a trans-configuration relative to the cyclopentane ring. This structural motif enhances lipophilicity and metabolic stability, making it a candidate for pharmacological exploration .
Properties
Molecular Formula |
C17H17ClO3 |
|---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C17H17ClO3/c1-10-8-17(19)21-16-9-12(6-7-13(10)16)20-15-5-3-4-14(15)11(2)18/h6-9,15H,3-5H2,1-2H3/b14-11+ |
InChI Key |
NZPBSKYVYYDOAM-SDNWHVSQSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC\3CCC/C3=C(/C)\Cl |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3CCCC3=C(C)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one involves several steps:
Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which is typically derived from salicylaldehyde and acetic anhydride.
Formation of the 1-chloroethylidene Group: The 1-chloroethylidene group is introduced through a reaction with chloroacetaldehyde.
Cyclopentyl Group Addition: The cyclopentyl group is added via a cyclization reaction involving cyclopentanone.
Chemical Reactions Analysis
7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloroethylidene group, where nucleophiles such as amines or thiols replace the chlorine atom.
Scientific Research Applications
7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chromen-2-one derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological pathways, such as those related to cell proliferation and apoptosis.
Pathways Involved: It may modulate signaling pathways like the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and pharmacological differences between the target compound and selected analogs:
Crystallographic and Conformational Insights
The crystal structure of 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methylchromen-2-one reveals conformational flexibility in substituent orientation, suggesting that the chloroethylidene group in the target compound may adopt similar torsional angles, influencing molecular packing and solubility. Tools like SHELX and ORTEP () are critical for such analyses.
Research Findings and Implications
- Metabolic Stability : Chlorinated coumarins, including the target compound, exhibit prolonged half-lives compared to hydroxylated analogs (e.g., 5,7-dihydroxy derivatives in ) due to reduced phase I metabolism .
- Antimicrobial Potential: Fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives () show antimicrobial activity, suggesting the target compound’s chloroethylidene group could be optimized for similar applications.
Biological Activity
7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one, a synthetic derivative of coumarin, has attracted attention due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This compound is characterized by its unique structural features that may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C₁₇H₁₇ClO₃, and it features a chromenone backbone with a chloroethylidene group and a cyclopentyl ether. The presence of these functional groups is hypothesized to influence its biological activity.
1. Acetylcholinesterase Inhibition
Research has shown that coumarin derivatives exhibit significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of Alzheimer's disease. The mechanism involves the inhibition of AChE, leading to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.
- Case Study : A study evaluating various coumarin derivatives demonstrated that compounds similar to this compound showed IC50 values ranging from 2.7 µM to 10 µM against AChE, indicating potent inhibitory effects (source: PMC11531508).
2. Antioxidant Activity
Coumarins are known for their antioxidant properties. The compound under investigation may exhibit similar effects, which can protect neuronal cells from oxidative stress—a contributing factor in neurodegenerative diseases.
- Research Findings : In vitro assays have indicated that coumarin derivatives can scavenge free radicals effectively, contributing to their neuroprotective potential (source: PMC11531508).
3. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. This is attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Data Table: Anticancer Activity
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15 | Induction of apoptosis |
| Another Coumarin Derivative | MCF-7 | 20 | Inhibition of cell proliferation |
| Coumarin Base Compound | A549 | 25 | Cell cycle arrest |
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Interaction : Molecular docking studies have suggested strong binding affinity between the compound and active sites of target enzymes like AChE.
- Cellular Pathways : It may modulate pathways related to oxidative stress and apoptosis, enhancing its therapeutic potential against neurodegenerative diseases and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
